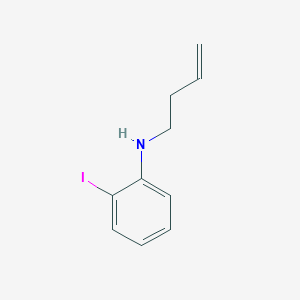
N-(But-3-en-1-yl)-2-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(But-3-en-1-yl)-2-iodoaniline: is an organic compound that features a but-3-en-1-yl group attached to the nitrogen atom of 2-iodoaniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(But-3-en-1-yl)-2-iodoaniline typically begins with 2-iodoaniline and but-3-en-1-yl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-(But-3-en-1-yl)-2-iodoaniline can undergo nucleophilic substitution reactions due to the presence of the iodine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to various derivatives.
Addition Reactions: The but-3-en-1-yl group can participate in addition reactions, such as hydroboration-oxidation, to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides or thiocyanates can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro or nitroso derivatives.
Reduction Products: Reduction typically yields amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(But-3-en-1-yl)-2-iodoaniline is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug synthesis.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for creating polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N-(But-3-en-1-yl)-2-iodoaniline involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the but-3-en-1-yl group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
N-(But-3-en-1-yl)-4-iodoaniline: Similar structure but with the iodine atom at the para position.
N-(But-3-en-1-yl)-2-bromoaniline: Similar structure but with a bromine atom instead of iodine.
N-(But-3-en-1-yl)-2-chloroaniline: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: N-(But-3-en-1-yl)-2-iodoaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions and capable of forming stronger halogen bonds.
Eigenschaften
CAS-Nummer |
118670-86-3 |
|---|---|
Molekularformel |
C10H12IN |
Molekulargewicht |
273.11 g/mol |
IUPAC-Name |
N-but-3-enyl-2-iodoaniline |
InChI |
InChI=1S/C10H12IN/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2,4-7,12H,1,3,8H2 |
InChI-Schlüssel |
RTZXUSLVQBHEJL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCNC1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


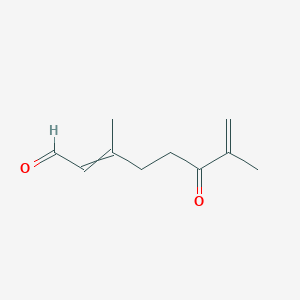
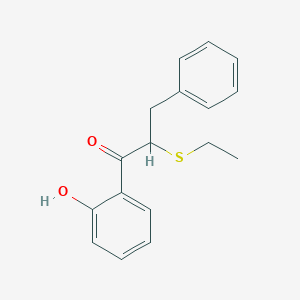
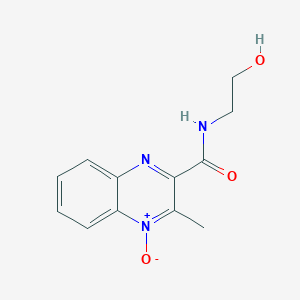
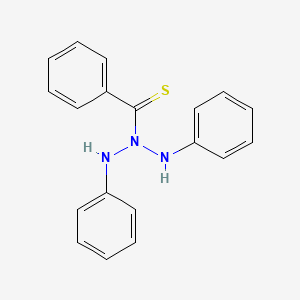
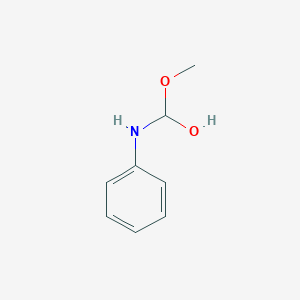
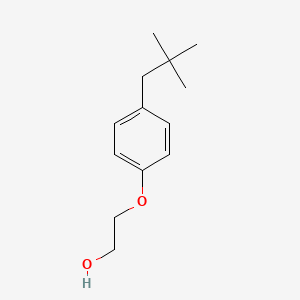
![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
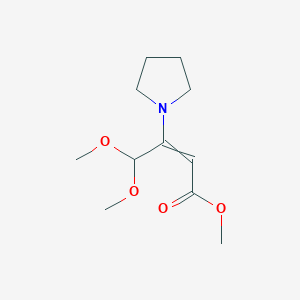
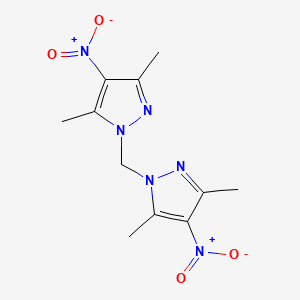
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)
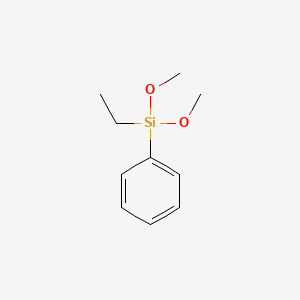
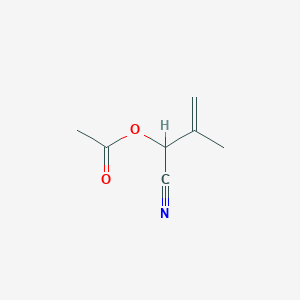
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
